molecular formula C9H7ClO3S B12824418 7-Methylbenzofuran-2-sulfonyl chloride

7-Methylbenzofuran-2-sulfonyl chloride

Cat. No.: B12824418
M. Wt: 230.67 g/mol
InChI Key: PZCXUYNGUSYNIC-UHFFFAOYSA-N
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Description

7-Methylbenzofuran-2-sulfonyl chloride is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the sulfonyl chloride group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzofuran-2-sulfonyl chloride typically involves the sulfonylation of 7-methylbenzofuran. One common method is the reaction of 7-methylbenzofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the benzofuran ring. The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation and to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzofuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 7-Methylbenzofuran-2-sulfonyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the formation of stable sulfonamide, sulfonate ester, and sulfonothioate linkages . This covalent modification can alter the activity of the target molecules, resulting in various biological effects.

Properties

Molecular Formula

C9H7ClO3S

Molecular Weight

230.67 g/mol

IUPAC Name

7-methyl-1-benzofuran-2-sulfonyl chloride

InChI

InChI=1S/C9H7ClO3S/c1-6-3-2-4-7-5-8(13-9(6)7)14(10,11)12/h2-5H,1H3

InChI Key

PZCXUYNGUSYNIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)S(=O)(=O)Cl

Origin of Product

United States

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